

Structure-activity relationship (SAR) studies of 3-Bromothieno[2,3-c]pyridine analogues

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Compound of Interest

Compound Name: 3-Bromothieno[2,3-c]pyridine

Cat. No.: B101063

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A comparative guide to the structure-activity relationship (SAR) of **3-Bromothieno[2,3-c]pyridine** analogues reveals their significant potential as kinase inhibitors for therapeutic applications, particularly in oncology. This guide synthesizes experimental data to objectively compare the performance of various analogues, providing insights for researchers and drug development professionals.

Structure-Activity Relationship Insights

The core structure of **3-Bromothieno[2,3-c]pyridine** serves as a versatile scaffold for developing potent kinase inhibitors. The bromine atom at the 3-position is a key functional group that allows for easy diversification through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the exploration of a wide chemical space to optimize biological activity.^[1]

SAR studies on related thienopyridine cores have demonstrated that modifications at different positions of the heterocyclic system significantly influence their inhibitory potency and selectivity against various kinases. For instance, in a series of thieno[2,3-b]pyridine analogues, substitutions at the R4 and R6 positions with hydrophobic groups having an electron-withdrawing effect were found to increase biological activity against IKK β .^[2] Similarly, for thienopyrimidine and thienopyridine inhibitors of VEGFR-2, strategic modifications led to potent inhibition of the target kinase while diminishing off-target effects on EGFR.^{[3][4]}

In the context of **3-Bromothieno[2,3-c]pyridine** analogues, the focus has been on developing inhibitors for kinases such as Pim-1, c-Src, and others involved in cancer cell proliferation and

survival.[5][6]

Comparative Biological Data of Thienopyridine Analogues

The following table summarizes the in vitro activity of various thienopyridine analogues against different kinase targets. This data highlights how structural modifications impact their inhibitory efficacy.

Compound ID	Target Kinase	R-Group Modification	IC50 (μM)	Reference
Series 1: Pim-1 Inhibitors (Thieno[2,3-b]pyridine core)				
3c	Pim-1	2-amide derivative	35.7	[5]
5b	Pim-1	2-benzoyl derivative	12.71	[5]
Series 2: VEGFR-2 Inhibitors (Thienopyridine core)				
Compound X	VEGFR-2	Specific aniline substituent	Potent (exact value not specified)	[3][4]
Series 3: c-Src Inhibitors (3-amino-thieno[2,3-b]pyridine core)				
Compound Y	c-Src	Aromatic moiety variation	Efficient (exact value not specified)	[6]
Series 4: Hepatitis C Virus Inhibitors (Thieno[2,3-b]pyridine core)				

12c	HCV	Specific structural modification	3.3 (EC50)	[7]
12b	HCV	Specific structural modification	3.5 (EC50)	[7]
10l	HCV	Specific structural modification	3.9 (EC50)	[7]
12o	HCV	Specific structural modification	4.5 (EC50)	[7]
Series 5: Hepatic Gluconeogenesis Inhibitors (Thieno[2,3-b]pyridine core)				
8e	Hepatic Glucose Production	CF3 replacement	16.8	[8] [9]
9d	Hepatic Glucose Production	CF3 replacement	12.3	[8] [9]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of SAR studies. Below are methodologies for key assays commonly employed in the evaluation of thienopyridine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Procedure)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.[\[10\]](#)

Materials:

- Recombinant kinase of interest
- Kinase-specific substrate (peptide or protein)
- ATP (Adenosine 5'-triphosphate)
- Test compounds (dissolved in DMSO)
- Assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
- Detection reagent (e.g., ADP-Glo™, HTRF reagents)
- Microplates (e.g., 384-well)

Procedure:

- Prepare serial dilutions of the test compounds in the assay buffer.
- In a microplate, add the test compound, the kinase enzyme, and the specific substrate.
- Initiate the kinase reaction by adding a predetermined concentration of ATP.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- Stop the reaction and detect the kinase activity using a suitable detection reagent. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based method.[\[11\]](#)
- Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay evaluates the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.[\[11\]](#)[\[12\]](#)

Materials:

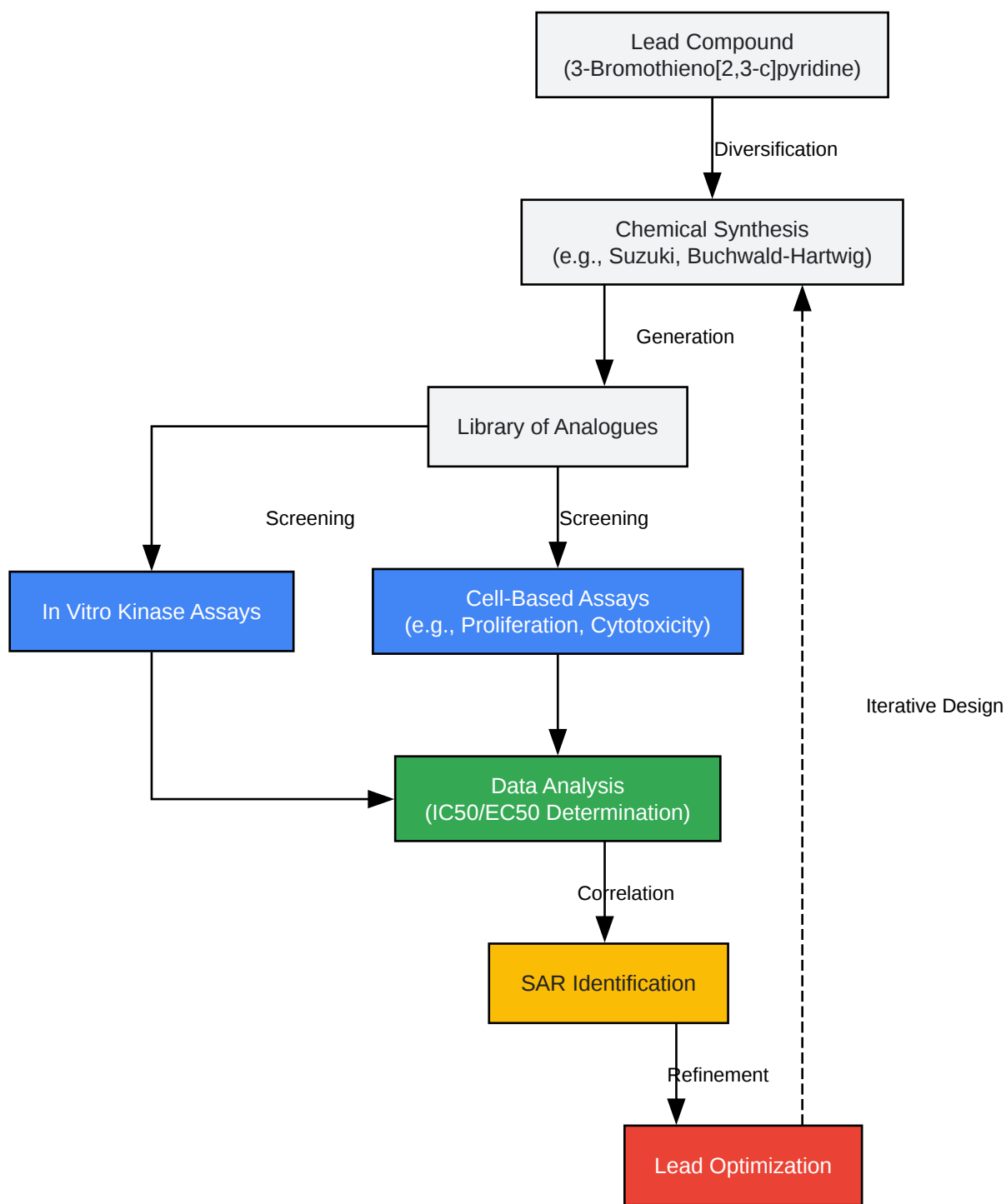
- Human cancer cell lines (e.g., MCF7, HCT116)
- Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics
- Test compounds (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilizing agent (e.g., DMSO, isopropanol with HCl)
- 96-well plates

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
- Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition and determine the GI50 or IC50 values.

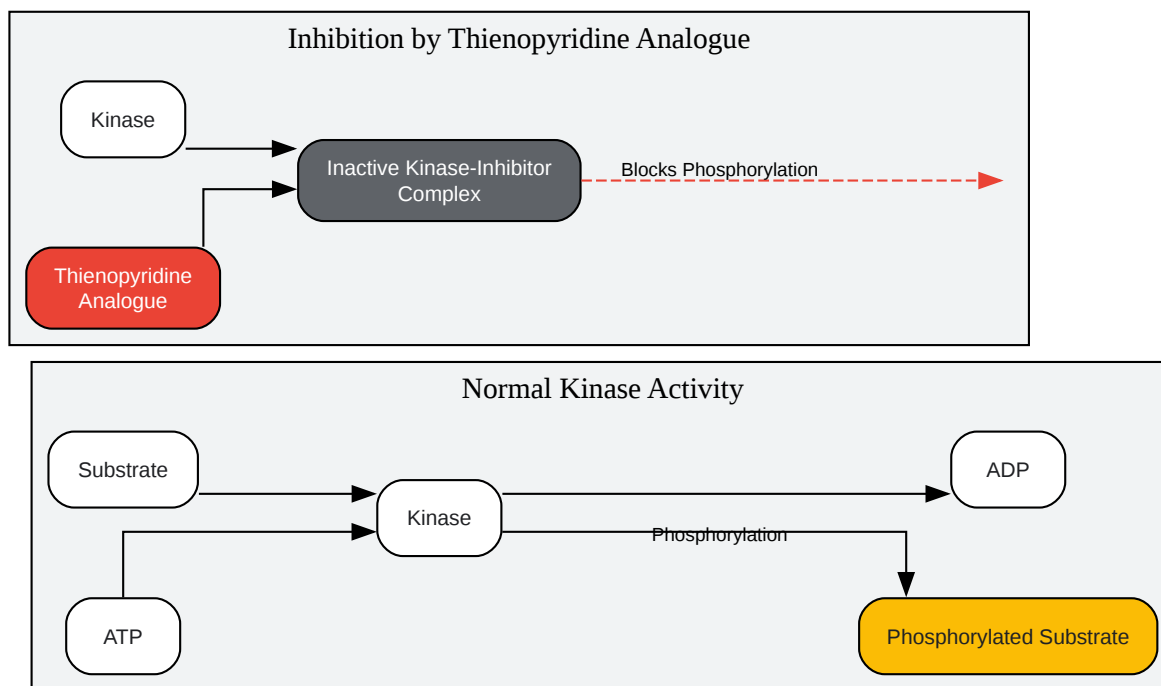
Visualizing Key Processes

To better understand the logic and workflow of SAR studies, the following diagrams are provided.



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Caption: Workflow of a typical Structure-Activity Relationship (SAR) study.



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Caption: Mechanism of kinase inhibition by thienopyridine analogues.

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